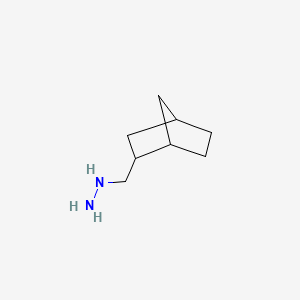![molecular formula C28H45O6P B13644089 Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate: is a complex organic compound that features a unique combination of cyclohexyl and dioxolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate typically involves multiple steps. One common method includes the reaction of propane-1,3-dithiol with chiral bis-thioether in the presence of potassium hydroxide or cesium carbonate in DMF (dimethylformamide). This reaction results in the formation of an optically active fused bicyclic sulfur heterocycle .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.
Medicine: In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
- 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
Uniqueness: Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate is unique due to its combination of cyclohexyl and dioxolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C28H45O6P |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
(R)-1,3-benzodioxol-4-yl-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphorylmethanol |
InChI |
InChI=1S/C28H45O6P/c1-17(2)21-12-10-19(5)14-25(21)33-35(30,34-26-15-20(6)11-13-22(26)18(3)4)28(29)23-8-7-9-24-27(23)32-16-31-24/h7-9,17-22,25-26,28-29H,10-16H2,1-6H3/t19-,20-,21+,22+,25-,26-,28-/m1/s1 |
InChI-Schlüssel |
OLVSZADYJVTJMU-MHRYKUAZSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=C3C(=CC=C2)OCO3)O)O[C@@H]4C[C@@H](CC[C@H]4C(C)C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=C3C(=CC=C2)OCO3)O)OC4CC(CCC4C(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


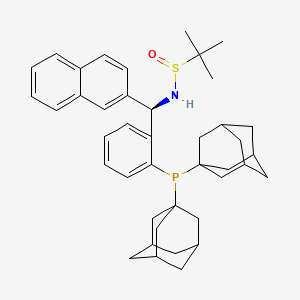


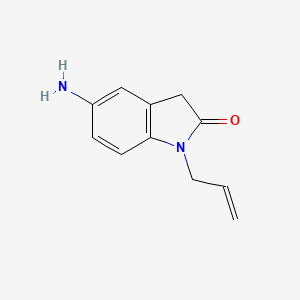
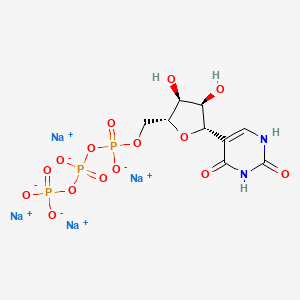
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
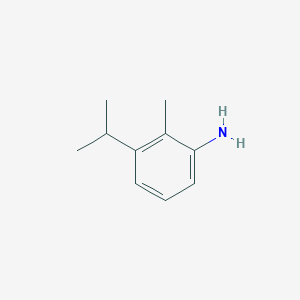
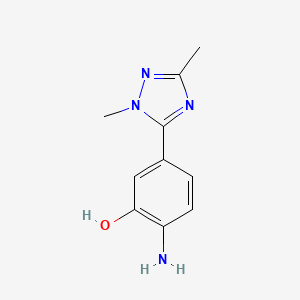
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


